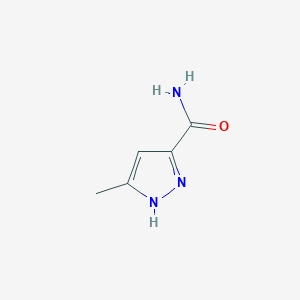

5-methyl-1H-pyrazole-3-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKWQCNJAZPEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297805 | |

| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4027-56-9 | |

| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-methyl-1H-pyrazole-3-carboxamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-methyl-1H-pyrazole-3-carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established "privileged scaffold" in pharmacology, appearing in numerous approved drugs.[1] This document delineates the core physicochemical properties of the title compound, presents a validated synthetic protocol, details methods for its analytical characterization, and explores its chemical reactivity. Furthermore, it contextualizes the compound's relevance by discussing the broader biological activities of the pyrazole-carboxamide class, thereby offering field-proven insights for its application in research and discovery pipelines.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of heterocyclic chemistry and a highly valued pharmacophore in drug discovery.[2] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for diverse functionalization have led to its incorporation into a wide array of therapeutic agents.[1] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] The carboxamide moiety, when attached to the pyrazole core, further enhances the molecule's ability to form crucial hydrogen bond interactions with biological targets, a key feature in designing potent and selective drugs.[4] This guide focuses specifically on the 5-methyl substituted 3-carboxamide derivative, providing the foundational chemical knowledge required for its synthesis, characterization, and strategic deployment in research programs.

Core Molecular Data and Physicochemical Properties

This compound is a stable, solid organic compound at ambient conditions. The presence of the methyl group at the 5-position and the carboxamide at the 3-position defines its specific reactivity and potential for biological interaction. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 4027-55-8 | [5] |

| Molecular Formula | C₅H₇N₃O | - |

| Molecular Weight | 125.13 g/mol | [6] |

| Predicted Boiling Point | 373.6 ± 30.0 °C | [7] |

| Predicted pKa | 12.90 ± 0.10 | [7] |

| Predicted Density | 1.142 ± 0.06 g/cm³ | [7] |

Synthesis and Characterization

The synthesis of pyrazole-carboxamides is a well-established process in organic chemistry, typically proceeding through a key pyrazole ester intermediate. The following protocol describes a reliable, two-step method for laboratory-scale preparation, emphasizing the causal logic behind each procedural choice.

Synthetic Workflow

The overall synthetic strategy involves two primary transformations:

-

Cyclocondensation: Formation of the pyrazole ring by reacting a β-dicarbonyl compound with a hydrazine source.

-

Amidation: Conversion of the resulting carboxylate ester into the target primary carboxamide.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Part A: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate) [8]

-

Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate in absolute ethanol, add hydrazine hydrate dropwise at 0°C. The use of a low temperature is critical to control the initial exothermic reaction.

-

Cyclization: Allow the reaction mixture to warm to room temperature and subsequently reflux for 4-6 hours. Refluxing provides the necessary thermal energy to drive the cyclization and dehydration steps, leading to the formation of the stable aromatic pyrazole ring.

-

Monitoring: The reaction progress must be monitored by Thin Layer Chromatography (TLC). This ensures the complete consumption of the starting materials before proceeding, preventing contamination of the intermediate.

-

Workup and Isolation: Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester intermediate.

Part B: Amidation to this compound

-

Reaction: The purified ethyl 5-methyl-1H-pyrazole-3-carboxylate is suspended in a concentrated aqueous or methanolic solution of ammonia.

-

Conversion: The mixture is heated in a sealed vessel. The elevated temperature and pressure facilitate the nucleophilic attack of ammonia on the ester carbonyl, leading to the displacement of the ethoxy group and formation of the primary amide.

-

Isolation and Purification: After cooling, the product typically precipitates from the solution. The solid is collected by filtration, washed with cold water to remove residual ammonia and salts, and dried. For ultimate purity, recrystallization from a solvent such as isopropyl alcohol is recommended.[2]

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques.

Caption: 2D Structure of this compound.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~2.3 ppm (s, 3H, -CH₃); δ ~6.5 ppm (s, 1H, Pyrazole C4-H); δ ~7.0-7.5 ppm (br s, 2H, -CONH₂); δ ~12.0-13.0 ppm (br s, 1H, Pyrazole N1-H) | The chemical shifts are characteristic of the specific proton environments. The methyl group is in the aliphatic region, the pyrazole proton is in the aromatic region, and the amide/NH protons are typically broad and downfield. |

| ¹³C NMR | δ ~10-15 ppm (-CH₃); δ ~105 ppm (Pyrazole C4); δ ~140-150 ppm (Pyrazole C3 & C5); δ ~160-165 ppm (-C=O) | Predicts the carbon skeleton. The carbonyl carbon is significantly deshielded and appears far downfield. |

| FTIR (cm⁻¹) | ~3400 & ~3200 (N-H stretch, amide); ~3100 (N-H stretch, pyrazole); ~1670 (C=O stretch, amide I); ~1620 (N-H bend, amide II); ~1550 (C=N stretch, pyrazole ring) | Infrared spectroscopy confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[9][10] |

| Mass Spec. | Expected M/Z for [M+H]⁺: 126.0665 | High-resolution mass spectrometry provides an exact mass, confirming the elemental composition C₅H₈N₃O⁺. |

Chemical Reactivity and Stability

The reactivity of this compound is governed by its constituent functional groups: the pyrazole ring and the carboxamide side chain.

-

N-H Tautomerism and Acidity: The proton on the pyrazole nitrogen (N1) is acidic and can be removed by a suitable base. The resulting pyrazolate anion is a potent nucleophile. This allows for facile N-alkylation or N-acylation reactions to generate a library of derivatives.[2]

-

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, primarily at the C4 position, although the ring is generally considered electron-deficient compared to pyrrole.

-

Carboxamide Group Reactivity: The amide functional group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid (5-methyl-1H-pyrazole-3-carboxylic acid) under harsh acidic or basic conditions with prolonged heating.[11] It can also be dehydrated to a nitrile under specific conditions.

Applications in Research and Drug Development

The this compound scaffold is a validated starting point for the development of biologically active molecules. Its utility stems from its structural and electronic properties which allow it to engage with a variety of biological targets.

-

Enzyme Inhibition: The pyrazole-carboxamide framework is prevalent in many kinase inhibitors, where the N-H and C=O groups form critical hydrogen bonds within the ATP-binding pocket of the enzyme.[4][12] This motif is also found in inhibitors of other enzymes, such as carbonic anhydrase.[4]

-

Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[3][13] Some have been shown to exert their effects through mechanisms such as DNA binding and cleavage, highlighting the scaffold's ability to serve as a platform for DNA-interactive agents.[3]

-

Antimicrobial and Anthelmintic Activity: The structural motif has been successfully employed in the development of novel agents against drug-resistant bacteria and parasitic nematodes.[2][14] Optimization of the substituents on the pyrazole ring and the carboxamide nitrogen has led to compounds with potent and selective activity.[14]

Conclusion

This compound is a chemically robust and synthetically accessible molecule that serves as a high-value building block for medicinal chemistry and chemical biology. Its well-defined physicochemical properties, predictable reactivity, and the established biological relevance of the pyrazole-carboxamide scaffold make it an important compound for researchers. This guide provides the core technical knowledge necessary to synthesize, validate, and strategically utilize this compound in the pursuit of novel therapeutic agents and chemical probes.

References

- PubChem. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide | C5H7N3O | CID 242452.

- MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645.

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- PubMed. Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction.

- PubChem. 5-Hydroxy-N-methyl-1H-pyrazole-3-carboxamide | C5H7N3O2 | CID 45084132.

- SpectraBase. 1H-pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]- - Optional[1H NMR].

- ResearchGate. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide.

- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- US EPA. 1H-Pyrazole-3-carboxamide, 5-bromo-N-methyl- - Substance Details.

- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

- J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.

- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.

- ResearchGate. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- PubMed. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity.

- ORCA - Cardiff University. The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide solvate.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 4027-55-8 [amp.chemicalbook.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazole-3-carboxamide, N-ethyl-5-methyl- CAS#: 37027-00-2 [amp.chemicalbook.com]

- 8. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-methyl-1H-pyrazole-3-carboxamide (CAS No: 4027-55-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-1H-pyrazole-3-carboxamide, a key heterocyclic compound, has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold, appearing in a multitude of biologically active molecules and approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, analytical characterization, and its emerging applications in drug development. The structural hallmark of this molecule is the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. This specific arrangement of functional groups imparts unique physicochemical properties that are instrumental to its biological activity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 4027-55-8 | Internal Knowledge |

| Molecular Formula | C₅H₇N₃O | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Melting Point | 163-168 °C | [3] |

| Appearance | White solid | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. | General knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the pyrazole ring with a carboxylic acid precursor, followed by amidation. The Knorr pyrazole synthesis is a classic and versatile method for constructing the pyrazole core.[4]

Part 1: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid

The precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, can be synthesized via the cyclocondensation of a β-ketoester with a hydrazine derivative.[4]

Experimental Protocol:

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Ring Formation: In a round-bottom flask, dissolve hydrazine hydrate (1.0 eq) in ethanol.[4] To this solution, add a catalytic amount of glacial acetic acid.[4]

-

Slowly add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.[4]

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Hydrolysis: Dissolve the resulting crude ethyl 5-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ester.

-

After cooling, acidify the reaction mixture with 2M hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry to yield 5-methyl-1H-pyrazole-3-carboxylic acid.

Causality behind Experimental Choices:

-

The use of a catalytic amount of acetic acid facilitates the initial condensation reaction between the hydrazine and the keto group of the ethyl acetoacetate.

-

The subsequent hydrolysis under basic conditions is a standard and efficient method for converting the ethyl ester to the corresponding carboxylic acid.

Part 2: Amidation to this compound

The final step involves the conversion of the carboxylic acid to the carboxamide. A common and effective method is to first activate the carboxylic acid by converting it to an acid chloride, followed by reaction with ammonia.

Experimental Protocol:

Materials:

-

5-methyl-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Ammonia solution (aqueous or in a suitable solvent)

-

Sodium bicarbonate

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at 0 °C.[4]

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Cool the mixture and carefully remove the excess thionyl chloride and DCM under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add a solution of ammonia (e.g., 0.5 M in dioxane or an excess of aqueous ammonium hydroxide) to the stirred solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound as a white solid.

Trustworthiness and Self-Validation:

The progress of each reaction step should be meticulously monitored by TLC to ensure the complete consumption of starting materials before proceeding to the next step. The identity and purity of the final product must be confirmed by the analytical methods detailed below.

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole ring proton, and the amide protons. The methyl group should appear as a singlet around 2.3 ppm. The proton on the pyrazole ring (at the 4-position) will also be a singlet, typically in the range of 6.0-7.0 ppm. The two amide protons will likely appear as a broad singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals will include the methyl carbon, the carbons of the pyrazole ring, and the carbonyl carbon of the carboxamide group, which is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the amide N-H bonds.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.[5]

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the methyl group.

-

C=N and C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region characteristic of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 125.13 g/mol .

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in modern drug design, with numerous derivatives commercialized as therapeutic agents.[1] Pyrazole-containing drugs exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]

While specific research on the pharmacological profile of this compound is emerging, its structural motifs suggest potential as a valuable building block or lead compound in several therapeutic areas:

-

Enzyme Inhibition: The pyrazole ring can act as a bioisostere for other aromatic systems and can engage in hydrogen bonding and other non-covalent interactions with enzyme active sites. The carboxamide group is also a key hydrogen bond donor and acceptor, making it a common feature in enzyme inhibitors.

-

Anticancer Research: Numerous pyrazole carboxamide derivatives have been investigated for their anticancer properties.[6] They can interfere with various signaling pathways crucial for cancer cell proliferation and survival.

-

Antimicrobial Agents: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal activities.[1]

Signaling Pathway Interaction Diagram:

Caption: Potential mechanism of action for pyrazole-based inhibitors.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in drug discovery and development. This guide has provided a detailed technical overview of its properties, synthesis, and characterization. The established protocols and analytical data serve as a valuable resource for researchers aiming to explore the therapeutic applications of this promising scaffold. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted and holds the potential to yield novel therapeutic agents.

References

- ResearchGate. FT-IR spectrum of the pyrazoline carboxamide compound.

- J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction.

- Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- PubChem. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide.

Sources

- 1. jocpr.com [jocpr.com]

- 2. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide | C5H7N3O | CID 242452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 4027-55-8 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methyl-1H-Pyrazole-3-Carboxamide Derivatives and Analogs: From Synthesis to Therapeutic Application

Abstract: The 5-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry and agrochemistry. Its inherent physicochemical properties and synthetic tractability have established it as a cornerstone for the development of a diverse array of therapeutic agents and functional molecules.[1] This guide provides an in-depth analysis of this chemical core, navigating from fundamental synthesis strategies to the nuanced exploration of its biological targets and structure-activity relationships (SAR). We will dissect key mechanisms of action, including the inhibition of metabolic enzymes like Succinate Dehydrogenase and Lactate Dehydrogenase, modulation of cell signaling pathways through targets like the Cannabinoid Receptor 1, and interaction with nucleic acids.[2][3][4][5] Furthermore, this whitepaper offers field-proven experimental protocols and discusses critical preclinical considerations, such as off-target toxicity, to equip researchers and drug development professionals with a comprehensive understanding of this versatile molecular framework.

The Pyrazole Scaffold: A Versatile Core in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs.[1] Its unique electronic configuration, featuring both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allows it to engage in diverse, high-affinity interactions with biological macromolecules.[1] This structural feature, combined with the pyrazole's role as a stable bioisostere for other aromatic systems, contributes to favorable pharmacokinetic profiles, enhancing properties like metabolic stability and solubility.[1]

Derivatives of the pyrazole core have demonstrated an exceptionally broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antifungal, and antiobesity effects.[6][7][8][9] The this compound substructure, in particular, serves as the foundational template for numerous highly successful active ingredients, underscoring its significance. The strategic placement of the methyl group at the 5-position and the carboxamide at the 3-position creates a specific steric and electronic profile that has proven optimal for potent interactions with a variety of enzyme active sites and receptor binding pockets.

Core Synthesis Strategies and Methodologies

The successful development of novel analogs hinges on robust and flexible synthetic routes. The general strategy involves the initial construction of a pyrazole-3-carboxylic acid precursor, followed by amidation to install the carboxamide moiety and subsequent diversification.

Synthesis of the Pyrazole-3-Carboxylic Acid Precursor

A common and efficient method for constructing the pyrazole ring is through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the 5-methyl-1H-pyrazole-3-carboxylic acid core, this typically involves the reaction of hydrazine with an appropriate keto-ester. A well-established route involves the hydrolysis of the corresponding ethyl ester, which can be synthesized from accessible starting materials.[10]

Representative Protocol: Saponification of Ethyl 5-methyl-1H-pyrazole-3-carboxylate [10]

-

Dissolution: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 4-5 equivalents). The use of a significant excess of NaOH drives the saponification reaction to completion.

-

Reaction Monitoring: Heat the mixture at reflux for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

-

Acidification: After cooling the reaction mixture to room temperature, acidify with 2 M hydrochloric acid (HCl) until the pH reaches approximately 3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. The organic phase contains the desired product. Wash the organic phase with saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-methyl-1H-pyrazole-3-carboxylic acid as a solid.

Formation of the Carboxamide Moiety

The conversion of the carboxylic acid to the carboxamide is a pivotal step. This is most reliably achieved by first activating the carboxylic acid, typically by converting it to an acyl chloride, which then readily reacts with a desired amine.

Workflow for Carboxamide Synthesis

Caption: General workflow for synthesizing N-substituted pyrazole carboxamides.

This two-step procedure is highly efficient. The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[11] The inclusion of a non-nucleophilic base like triethylamine in the amidation step is critical to neutralize the HCl generated, preventing the protonation of the reactant amine and driving the reaction forward.[7]

Key Biological Targets and Mechanisms of Action

The this compound scaffold has been successfully employed to target a wide range of proteins implicated in various diseases.

Succinate Dehydrogenase (SDH) Inhibition

A prominent application of pyrazole carboxamides is in agriculture as potent fungicides.[12] These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain. By binding to the ubiquinone binding site (Q-site) of the SDH complex, these inhibitors block the transfer of electrons, thereby halting cellular respiration and leading to fungal cell death.[4][13]

Simplified Mitochondrial Electron Transport Chain

Caption: Inhibition of Complex II (SDH) by pyrazole carboxamides disrupts the electron transport chain.

Several commercial fungicides, such as Bixafen and Fluxapyroxad, are based on this scaffold.[12][13] The development of novel SDHIs is driven by the need to overcome fungicide resistance.

| Compound Class/Example | Target Organism | IC₅₀ / EC₅₀ | Reference |

| Diphenylacetylene Analogs | Rhizoctonia solani | IC₅₀ = 2.22 µM (A16) | [4] |

| Fluxapyroxad (Commercial) | Rhizoctonia solani | IC₅₀ = 4.24 µM | [4] |

| Pyrazole-4-carboxamides | Corn Rust | 2-4x higher activity than Fluxapyroxad | [12] |

Cannabinoid Receptor (CB1) Antagonism

The diarylpyrazole Rimonabant was the first selective CB1 receptor antagonist approved for clinical use. Though later withdrawn due to psychiatric side effects, its core structure, an N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, became a critical lead for SAR studies.[3] These studies revealed strict structural requirements for potent and selective CB1 antagonism:

-

Position 1: A 2,4-dichlorophenyl group is optimal for high affinity.

-

Position 3: A piperidinyl carboxamide is crucial for activity.

-

Position 5: A para-substituted phenyl ring is required, with substitutions like p-iodo enhancing potency.[3]

Bioisosteric replacement of the pyrazole 3-carboxamide moiety with groups like oxadiazoles has been explored to develop new series of CB1 antagonists with potentially improved safety profiles.[14][15][16]

Anticancer Activity via Diverse Mechanisms

Pyrazole carboxamide derivatives have shown significant promise as anticancer agents through multiple mechanisms of action.

-

DNA Interaction: Certain derivatives have been shown to act as DNA minor groove binders. For example, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) demonstrated high DNA-binding affinity (K = 1.06 x 10⁵ M⁻¹) and the ability to cleave supercoiled plasmid DNA, suggesting a mechanism involving direct DNA damage or conformational changes.[2][17]

-

Enzyme Inhibition:

-

Lactate Dehydrogenase (LDH): As many cancer cells rely heavily on glycolysis, LDH, which converts pyruvate to lactate, is a key therapeutic target. Pyrazole-based inhibitors have been developed to disrupt this metabolic pathway, showing promise for in vivo applications.[5]

-

Carbonic Anhydrase (CA): Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are involved in tumor progression.[11]

-

| Compound Series | Target | Potency (Kᵢ) | Reference |

| Pyrazole-sulfonamides | hCA I | 0.063–3.368 µM | [11] |

| Pyrazole-sulfonamides | hCA II | 0.007–4.235 µM | [11] |

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound core has yielded crucial insights into the structural features governing biological activity.

Key SAR Insights Logic Diagram

Caption: Key SAR takeaways for modifying the pyrazole carboxamide scaffold.

The causality behind these relationships is rooted in fundamental principles of molecular recognition. For instance, in SDHIs, the carboxamide N-aryl group is designed to fit into a specific hydrophobic pocket in the enzyme's Q-site, while the pyrazole ring itself forms crucial hydrogen bonds.[12] Similarly, for CB1 antagonists, the large aryl group at N1 and the piperidinyl amide at C3 are precisely positioned to occupy distinct binding sub-pockets within the receptor.[3]

Preclinical Development Considerations

While the this compound scaffold offers immense potential, advancing derivatives toward clinical application requires careful evaluation of their pharmacokinetic and toxicological profiles.

In Vitro vs. In Vivo Toxicity: The Mitochondrial Respiration Case

A critical lesson in the development of this class comes from a series of 1-methyl-1H-pyrazole-5-carboxamides developed as anti-parasitic agents.[18] These compounds showed no overt cytotoxicity in standard mammalian cell line assays. However, they exhibited striking acute toxicity in rodent models. Further investigation revealed that this toxicity was due to dose-dependent inhibition of mitochondrial respiration.[18] This highlights a crucial validation point: standard cytotoxicity assays may not be predictive of in vivo toxicity for compounds targeting cellular respiration. It is imperative to incorporate assays that specifically measure mitochondrial function (e.g., Seahorse XF Analyzer or high-resolution respirometry) early in the drug discovery pipeline to de-risk chemotypes that may act as mitochondrial toxicants.

ADMET and Pharmacokinetic Profiling

Computational and in vitro ADME (Absorption, Distribution, Metabolism, Excretion) models are essential for optimizing the drug-like properties of new analogs. Studies have focused on predicting and measuring parameters like solubility, permeability, and metabolic stability.[11][19] The pyrazole ring itself is generally stable to metabolic degradation, but substituents attached to it can be sites of metabolism (e.g., hydroxylation of aryl rings). Understanding these metabolic liabilities is key to designing compounds with suitable half-lives and bioavailability.

Representative Experimental Protocols

The following protocols provide a validated starting point for the synthesis and evaluation of novel this compound derivatives.

Protocol: Synthesis of a Representative N-Aryl-5-methyl-1H-pyrazole-3-carboxamide

This protocol is adapted from established literature procedures for the synthesis of SDHI and CA inhibitor analogs.[7][11]

-

Acyl Chloride Formation:

-

To a round-bottom flask charged with 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq), add thionyl chloride (SOCl₂, 5-10 eq) as the solvent and reagent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction should be performed in a fume hood.

-

After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methyl-1H-pyrazole-3-carbonyl chloride, which is often used directly in the next step without further purification.

-

-

Amidation Reaction:

-

Dissolve the desired substituted aniline (1.0 eq) and triethylamine (TEA, 1.5-2.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude acyl chloride from the previous step in a small amount of the same dry solvent and add it dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N-aryl-5-methyl-1H-pyrazole-3-carboxamide.

-

-

Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.

Conclusion and Future Outlook

The this compound core remains a highly valuable and versatile scaffold for the design of biologically active molecules. Its proven success in targeting a wide array of enzymes and receptors provides a strong foundation for future drug discovery efforts. The key to unlocking its full potential lies in the rational design of new derivatives guided by a deep understanding of SAR, target structure, and potential toxicological liabilities.

Future research should focus on exploring novel substitutions and bioisosteric replacements to access new chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic properties. The integration of structure-based drug design, predictive ADMET modeling, and early-stage mitochondrial toxicity screening will be essential for efficiently translating promising laboratory candidates into next-generation therapeutics and agrochemicals.

References

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed.

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.

- Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. PubMed.

- Current status of pyrazole and its biological activities. PMC.

- Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry (RSC Publishing).

- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.

- 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.

- Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. PubMed.

- Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.

- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv

- Abstract. bioRxiv.

- Pyrazole synthesis. Organic Chemistry Portal.

- Illustration of Structure Activity Relationship (SAR) summary: colour....

- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.

- succinate dehydrogenase inhibitors. MedChemExpress.

- Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.

- Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer

- Structure–activity relationship summary of tested compounds..

- Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. PubMed.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

5-methyl-1H-pyrazole-3-carboxamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 5-methyl-1H-pyrazole-3-carboxamide Derivatives

Authored by a Senior Application Scientist

Foreword: The Pyrazole Carboxamide Scaffold - A Privileged Structure in Modern Chemistry

The this compound core is a quintessential example of a "privileged scaffold" in medicinal chemistry and agrochemical research. On its own, this heterocyclic structure is largely inert. However, its true power lies in its synthetic tractability and its ability to be extensively decorated with a myriad of functional groups. This derivatization unlocks a remarkable diversity of biological activities, transforming the core scaffold into potent modulators of various physiological and pathological processes. This guide provides an in-depth exploration of the diverse mechanisms of action exhibited by derivatives of this compound, offering insights for researchers, scientists, and drug development professionals.

I. Antifungal Activity: Inhibition of Succinate Dehydrogenase (SDH)

A prominent and commercially significant mechanism of action for pyrazole carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2] This mode of action is the cornerstone of a major class of fungicides used in agriculture.

The Central Role of Succinate Dehydrogenase

Succinate dehydrogenase is a crucial enzyme with a dual role in cellular metabolism:

-

It is a key component of the citric acid (TCA) cycle, catalyzing the oxidation of succinate to fumarate.

-

It is an integral part of the electron transport chain, transferring electrons from succinate to the quinone pool.

By inhibiting SDH, pyrazole carboxamide fungicides effectively shut down cellular respiration in pathogenic fungi, leading to a rapid depletion of ATP and ultimately, cell death.

Molecular Mechanism of SDH Inhibition

Pyrazole carboxamide derivatives that function as SDH inhibitors (SDHIs) act as non-competitive inhibitors. They bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, preventing the natural substrate, ubiquinone, from binding and accepting electrons from FADH2. This blockage of the electron flow disrupts the entire respiratory chain.

Caption: Inhibition of the FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML).

C. Androgen Receptor Antagonism

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. [3]Pyrazole carboxamide derivatives have been developed as AR antagonists.

Mechanism: These compounds bind to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone. This blocks the translocation of the AR to the nucleus and the subsequent transcription of genes that promote prostate cancer cell growth.

III. Insecticidal Activity: Targeting Complex I

Similar to their antifungal counterparts, insecticidal pyrazole carboxamides also target the mitochondrial respiratory chain. However, a key distinction is that they often inhibit Complex I (NADH:ubiquinone oxidoreductase) rather than Complex II. [4]

Mechanism of Complex I Inhibition

By blocking Complex I, these insecticides prevent the oxidation of NADH and the transfer of electrons to the quinone pool. This halts the electron transport chain at its very beginning, leading to a catastrophic failure of ATP production and rapid paralysis and death in susceptible insects.

IV. Mammalian Toxicity: A Cautionary Note on Mitochondrial Respiration

While the selective toxicity of pyrazole carboxamides is the basis for their use as pesticides and potential therapeutics, off-target effects in mammals are a critical consideration. Research has shown that some 1-methyl-1H-pyrazole-5-carboxamide derivatives can exhibit acute mammalian toxicity by inhibiting mitochondrial respiration. [5] This highlights the importance of early-stage toxicity screening in the development of any new chemical entity based on this scaffold.

Caption: Workflow for Identifying Potential Mitochondrial Toxicity of Pyrazole Carboxamides.

V. Conclusion

The this compound scaffold is a remarkably versatile platform for the development of biologically active molecules. Its mechanism of action is not singular but is instead defined by the specific chemical moieties appended to the core structure. From the disruption of cellular respiration in fungi and insects to the targeted inhibition of cancer-related pathways and DNA interactions, pyrazole carboxamide derivatives have demonstrated a broad and impactful range of biological effects. A thorough understanding of these diverse mechanisms is crucial for the rational design and development of novel therapeutics and agrochemicals, with careful consideration of potential off-target toxicities.

VI. References

-

Jadhav, G. R., Shaikh, M. N., & Pawar, S. S. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1085-1091. Available at: [Link]

-

Li, H., Song, Y., Liu, J., Wang, Q., & Chen, J. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 21(11), 1543. Available at: [Link]

-

Wang, B., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Patel, H., et al. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Synthetic Communications, 54(1), 1-14. Available at: [Link]

-

Wang, X., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11387-11397. Available at: [Link]

-

Li, J., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin, 62(6), 557-564. Available at: [Link]

-

Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124. Available at: [Link]

-

Li, J., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 62(6), 557-564. Available at: [Link]

-

Zhang, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11693-11703. Available at: [Link]

-

Taha, M., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M912. Available at: [Link]

-

Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(17), 2368-2378. Available at: [Link]

-

Sbardella, G., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8408-8431. Available at: [Link]

-

Bektas, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137967. Available at: [Link]

-

Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available at: [Link]

-

Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3326. Available at: [Link]

-

Li, Y., et al. (2015). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. IUCrData, 1(1), x152333. Available at: [Link]

-

Vah, L., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4998. Available at: [Link]

Sources

- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tcgls.com [tcgls.com]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 5-methyl-1H-pyrazole-3-carboxamide

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[3][4] The addition of a carboxamide moiety at the 3-position further enhances its drug-like properties, providing a key hydrogen bonding motif that facilitates interactions with protein active sites. This guide focuses on a specific, yet representative, member of this class: 5-methyl-1H-pyrazole-3-carboxamide. While direct extensive research on this exact molecule is emerging, a wealth of data from structurally similar pyrazole carboxamides allows us to delineate a compelling landscape of its potential therapeutic targets. This document will synthesize this information, providing researchers and drug development professionals with a foundational understanding of its potential applications in oncology, inflammation, and beyond.

Part 1: The Oncological Therapeutic Landscape

The dysregulation of cellular signaling pathways is a hallmark of cancer, and pyrazole derivatives have been extensively investigated as inhibitors of key oncogenic proteins.[5][6] The this compound core presents a promising framework for targeting several critical nodes in cancer progression.

Protein Kinase Inhibition: A Primary Modality

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their aberrant activity is a frequent driver of cancer.[3] The pyrazole scaffold is a well-established kinase hinge-binder, and numerous pyrazole carboxamide derivatives have demonstrated potent inhibitory activity against various kinases.[3][7]

-

Receptor Tyrosine Kinases (RTKs):

-

EGFR (Epidermal Growth Factor Receptor) & VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Dual inhibition of EGFR and VEGFR-2 is a validated anti-cancer strategy, targeting both tumor cell proliferation and angiogenesis.[5] Certain fused pyrazole derivatives have shown potent dual inhibitory activity, with IC50 values in the nanomolar range.[5]

-

FLT3 (Fms-like Tyrosine Kinase 3): Mutations in FLT3 are common in Acute Myeloid Leukemia (AML).[8] Novel 1H-pyrazole-3-carboxamide derivatives have been designed as potent FLT3 inhibitors, with some compounds showing IC50 values as low as 0.089 nM.[7][8]

-

-

Cyclin-Dependent Kinases (CDKs):

-

Other Key Kinases:

-

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors.[5]

-

BTK (Bruton's Tyrosine Kinase): A key component of B-cell receptor signaling, BTK is a target in various B-cell malignancies. Pyrazole derivatives have been explored as BTK inhibitors.[5]

-

Table 1: Representative IC50 Values of Pyrazole Carboxamide Derivatives Against Oncogenic Kinases

| Compound Class | Target Kinase | Representative IC50 (µM) | Reference |

| Fused Pyrazole Derivatives | EGFR | 0.09 | [5] |

| Fused Pyrazole Derivatives | VEGFR-2 | 0.23 | [5] |

| 1H-Pyrazole-3-Carboxamides | FLT3 | 0.000089 | [7][8] |

| Indole-linked Pyrazoles | CDK2 | 0.074 | [5] |

| Pyrazole Carbaldehydes | PI3K | 0.25 | [5] |

Non-Kinase Oncological Targets

Beyond kinase inhibition, the pyrazole scaffold has shown potential to interact with other crucial players in cancer biology.

-

Tubulin Polymerization: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Some pyrimidinyl pyrazole derivatives have been shown to inhibit tubulin polymerization.[9]

-

Androgen Receptor (AR): In prostate cancer, the androgen receptor is a key driver of tumor growth. Novel 5-methyl-1H-pyrazole derivatives have been discovered as potent AR antagonists, inhibiting the growth of prostate cancer cells more efficiently than some current therapies.[10]

-

DNA Interaction: Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA and induce DNA cleavage, suggesting a potential mechanism of cytotoxicity.[11][12]

The following diagram illustrates the central role of PI3K in cell survival and proliferation, a pathway potentially targeted by this compound derivatives.

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by pyrazole derivatives.

Part 2: The Anti-Inflammatory Therapeutic Landscape

Chronic inflammation is a key pathological feature of numerous diseases.[13] Pyrazole-containing compounds have a long history as anti-inflammatory agents, with some, like celecoxib, becoming blockbuster drugs.[14][15] The this compound scaffold is well-positioned to target key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

Lipoxygenase (LOX) Inhibition

The lipoxygenase enzymes, particularly 5-LOX, catalyze the production of leukotrienes, another class of potent inflammatory mediators.[14] Some pyrazole derivatives have demonstrated the ability to inhibit 5-LOX, and dual COX/5-LOX inhibitors are of significant interest for their broad anti-inflammatory potential.[14][17]

Table 2: Representative Inhibitory Activities of Pyrazole Derivatives Against Inflammatory Enzymes

| Compound Class | Target Enzyme | Representative IC50 (µM) | Reference |

| Pyrazole Derivatives | COX-2 | 0.01 | [14] |

| Pyrazole-Thiazole Hybrids | 5-LOX | 0.12 | [14] |

Part 3: Experimental Protocols for Target Validation

To rigorously assess the therapeutic potential of this compound, a series of well-defined experimental workflows are necessary. The following protocols are foundational for validating its interaction with the proposed targets.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human kinase (e.g., EGFR, CDK2)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

This compound (test compound)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well microplate

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (typically 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: A stepwise workflow for determining in vitro kinase inhibition.

COX-2 Inhibition Assay (Cell-Based)

Objective: To assess the ability of this compound to inhibit the production of prostaglandin E2 (PGE2) in a cellular context.

Methodology:

-

Reagents and Materials:

-

Human cell line expressing COX-2 (e.g., A549 lung carcinoma cells)

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Cell culture medium and supplements

-

PGE2 ELISA kit

-

96-well cell culture plate

-

-

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Induce COX-2 expression by adding LPS and incubate for the appropriate time.

-

Add arachidonic acid to initiate PGE2 production.

-

After incubation, collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of PGE2 production for each compound concentration.

-

Determine the IC50 value as described for the kinase assay.

-

Part 4: Future Directions and Conclusion

The evidence strongly suggests that this compound is a promising scaffold for the development of targeted therapies, particularly in oncology and inflammatory diseases. The potential to engage with a multitude of high-value targets, including protein kinases, enzymes of the eicosanoid pathway, and nuclear receptors, warrants a comprehensive investigation of this molecule and its derivatives.

Future research should focus on:

-

Broad Kinase Profiling: Screening this compound against a large panel of kinases to identify its primary targets and potential off-targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity for the most promising targets.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of cancer and inflammation.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). [Source Not Available]

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.

- Pyrazole as an anti-inflammatory scaffold. (n.d.).

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Synthesis and evaluation of novel pyrazole carboxamide deriv

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (n.d.). PubMed.

- Mini review on anticancer activities of Pyrazole Deriv

- Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evalu

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (n.d.). PubMed.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source Not Available]

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (n.d.).

- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage.

- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. (n.d.). PubMed.

- Pyrazole: an emerging privileged scaffold in drug discovery. (n.d.). PubMed Central.

- Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evalu

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (n.d.). NIH.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciencescholar.us [sciencescholar.us]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

The Ascendant Scaffold: A Technical Guide to 5-Methyl-1H-Pyrazole-3-Carboxamide and Its Derivatives in Modern Drug Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to their incorporation into numerous approved therapeutic agents.[1][2][3] This technical guide focuses on a particularly promising scaffold: 5-methyl-1H-pyrazole-3-carboxamide. We will delve into the synthetic routes for its preparation, its spectroscopic characterization, and explore the diverse pharmacological applications that have established it as a privileged structure in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecule.

Introduction: The Privileged Pyrazole Core

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, and among them, the pyrazole ring system holds a position of prominence.[4] The unique electronic and steric properties of the pyrazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant effects.[1][3][5]

The this compound scaffold, in particular, has emerged as a key building block for the development of novel therapeutic agents. The presence of the methyl group at the 5-position and the carboxamide functionality at the 3-position provides specific points for molecular interactions with biological targets, making it an attractive starting point for the design of new drugs.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically follows established methods for pyrazole ring formation, most notably the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Synthetic Pathway: From Dicarbonyl to Carboxamide

A common and efficient route to this compound begins with the synthesis of its carboxylic acid precursor, 5-methyl-1H-pyrazole-3-carboxylic acid.

Figure 2: Potential anticancer mechanisms of this compound derivatives.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carboxamide derivatives have demonstrated promising activity against a range of bacteria and fungi. [4][6]

-

Antibacterial Activity: Certain novel carboxamide derivatives of pyrazole have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria. [4]* Antifungal Activity: The mechanism of action for some antifungal pyrazole carboxamides has been elucidated, showing that they can disrupt the fungal cell wall and membrane, leading to leakage of cellular contents. [7]Furthermore, they have been found to interfere with mitochondrial function by inhibiting the respiratory chain, specifically targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase). [7]* Antitubercular Activity: Some pyrazole derivatives have also been evaluated for their activity against Mycobacterium tuberculosis, with certain compounds showing inhibitory activity comparable to standard antitubercular drugs. [6]

Anti-inflammatory and Analgesic Activity

The pyrazole scaffold is famously present in the non-steroidal anti-inflammatory drug (NSAID) celecoxib. This highlights the potential of pyrazole derivatives to modulate inflammatory pathways. Research has shown that various pyrazole carboxamides possess significant anti-inflammatory and analgesic properties. [1][3]

Other Therapeutic Applications

The versatility of the this compound scaffold extends to other therapeutic areas:

-

μ-Opioid Receptor Agonists: Pyrazole-1-carboxamide derivatives have been discovered as novel Gi-biased μ-opioid receptor agonists, offering a potential new strategy for pain management with fewer side effects than traditional opioids. [8]* α-Glucosidase and α-Amylase Inhibitors: Certain derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes. [9]* Carbonic Anhydrase Inhibitors: Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as potent inhibitors of carbonic anhydrase isoenzymes. [10]

Future Perspectives and Conclusion

The this compound core structure has proven to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, leveraging computational tools for rational drug design and exploring novel therapeutic targets. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

- A review of pyrazole an its derivative. (2021-05-15). National Journal of Pharmaceutical Sciences.

- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.

- Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. (2018-06). Chemical Biology & Drug Design, 91(6), 1113-1124. [Link]